1-(3-Fluorophenyl)ethane-1-sulfonamide 1-(3-Fluorophenyl)ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17768886
InChI: InChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C8H10FNO2S
Molecular Weight: 203.24 g/mol

1-(3-Fluorophenyl)ethane-1-sulfonamide

CAS No.:

Cat. No.: VC17768886

Molecular Formula: C8H10FNO2S

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluorophenyl)ethane-1-sulfonamide -

Specification

Molecular Formula C8H10FNO2S
Molecular Weight 203.24 g/mol
IUPAC Name 1-(3-fluorophenyl)ethanesulfonamide
Standard InChI InChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12)
Standard InChI Key GCDQWWMGAOMFPT-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)F)S(=O)(=O)N

Introduction

1-(3-Fluorophenyl)ethane-1-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic fluorophenyl ring. This compound is primarily used in chemical research and has potential applications in pharmaceuticals and material sciences.

Key Identifiers:

  • IUPAC Name: 1-(3-Fluorophenyl)ethanesulfonamide

  • Molecular Formula: C8H10FNO2SC_8H_{10}FNO_2S

  • Molecular Weight: 203.24 g/mol

  • CAS Number: 919354-01-1

Structural Representation:

The structure consists of:

  • A fluorophenyl group (benzene ring with a fluorine substituent at the meta position).

  • An ethane chain linking the benzene ring to a sulfonamide group.

Molecular Descriptors:

PropertyValue
SMILES NotationCC(C1=CC(=CC=C1)F)S(=O)(=O)N
InChI KeyGCDQWWMGAOMFPT-UHFFFAOYSA-N
AppearancePowder
Storage ConditionsRoom Temperature (RT)

Physical and Chemical Characteristics:

  • Solubility: Limited data, but sulfonamides are generally soluble in polar solvents.

  • Stability: Stable under standard room temperature conditions.

  • Functional Groups:

    • Fluoroaromatic group contributes to its hydrophobicity and electronic properties.

    • Sulfonamide moiety enhances hydrogen bonding potential, making it relevant for biological interactions.

Potential Applications:

1-(3-Fluorophenyl)ethane-1-sulfonamide is primarily utilized in:

  • Pharmaceutical Research: Sulfonamides are well-known for their antimicrobial properties, and derivatives may serve as scaffolds for drug discovery.

  • Material Sciences: Its functional groups allow for potential use in designing advanced materials with specific electronic or optical properties.

Related Research:

Although specific biological activities of this compound are not widely reported, similar sulfonamides have been studied for their roles as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs .

Synthesis:

The synthesis typically involves:

  • Electrophilic substitution reactions on a fluorobenzene precursor.

  • Introduction of the sulfonamide group via sulfonation followed by amination.

Safety and Handling:

  • Use of personal protective equipment (PPE).

  • Avoiding inhalation or contact with skin and eyes.

  • Storing in a cool, dry place away from incompatible substances.

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